3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound is a benzamide derivative with an isopropylsulfonyl group attached to the benzene ring and a 1,3,4-oxadiazol-2-yl group attached to the amide nitrogen. The oxadiazole ring also has a 2-methylthiazol-4-yl substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed through techniques such as nitrogen analysis, IR spectroscopy, and NMR spectroscopy .Chemical Reactions Analysis
The compound might be involved in various chemical reactions. For example, it could potentially act as a ligand for metal complexation or undergo further reactions at the sulfonyl or amide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure. For example, the presence of the sulfonyl and amide groups could influence its solubility and reactivity .Scientific Research Applications
Synthetic Pathways and Intermediate Formation
Research has explored various synthetic pathways involving benzamide and 1,3,4-oxadiazole derivatives. For example, studies have detailed the desulfurization reactions leading to the formation of intermediate compounds useful in further chemical synthesis. These pathways highlight the importance of such compounds in creating complex chemical structures, potentially relevant to the synthesis or modification of 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Antiviral and Antimicrobial Applications
Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiviral activities, including against the avian influenza virus. This suggests potential applications of similar compounds in the development of antiviral drugs. The study provides insights into how structural modifications can influence the biological activity of these molecules (Hebishy, Salama, & Elgemeie, 2020).
Gelation Behavior and Material Science
Research into N-(thiazol-2-yl)benzamide derivatives has explored their gelation behavior, which could have implications for material science, particularly in the development of new materials with specific mechanical or chemical properties. Such studies highlight the potential for using similar compounds in creating gels with desirable properties (Yadav & Ballabh, 2020).
Anticancer Research
Compounds featuring benzamide and 1,3,4-oxadiazole units have been designed and synthesized for evaluation as anticancer agents. These studies often focus on the ability of such compounds to inhibit the growth of cancer cells, suggesting potential therapeutic applications for related compounds in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mechanism of Action
properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-9(2)26(22,23)12-6-4-5-11(7-12)14(21)18-16-20-19-15(24-16)13-8-25-10(3)17-13/h4-9H,1-3H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYIECSLQQDKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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